molecular formula C15H18BrNO2 B2951987 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2194845-94-6

8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2951987
CAS No.: 2194845-94-6
M. Wt: 324.218
InChI Key: DODFEDCPZHRQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octane derivatives are a class of bicyclic amines with diverse pharmacological applications, ranging from central nervous system (CNS) modulation to enzyme inhibition. The compound 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane features a bromobenzoyl group at the 8-position and a methoxy substituent at the 3-position.

Properties

IUPAC Name

(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFEDCPZHRQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves several steps, starting from readily available starting materials. One common synthetic route involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process is mediated by Bu3SnH (tributyltin hydride) in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. The reaction yields a mixture of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as azoisobutyronitrile, and specific temperature controls to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bicyclic structure or the functional groups attached to it .

Scientific Research Applications

8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure can participate in various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:
  • 8-Position Substituents: Bulky groups (e.g., cyclopropylmethyl, 4-fluorobenzyl) enhance selectivity for monoamine transporters (SERT/DAT) .
  • 3-Position Substituents :
    • Methoxy groups () enhance solubility compared to diarylmethoxyethylidenyl groups .
    • Bromobenzoyl introduces steric hindrance, which could reduce metabolic degradation but may compromise binding efficiency.

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparisons
Compound Plasma Stability Metabolic Pathway Selectivity (SERT/DAT/NET) Reference
22e () High CYP3A4-mediated oxidation SERT > DAT
Sulfonamide 39 () Moderate Glucuronidation DAT > SERT
3-Methoxy-8-aza () High (predicted) Phase II conjugation Not reported
  • The bromine atom in the target compound may slow metabolism (due to steric hindrance) but increase the risk of hepatic toxicity.

Contradictions and Unexpected Findings

  • Substituent Orientation : In , the 8β-phenyl isomer (14) showed lower DAT affinity than the 8α-phenyl isomer (8a), contradicting molecular modeling predictions . This highlights the critical role of stereochemistry in activity.
  • Transporter Selectivity : While cyclopropylmethyl (22e) enhances SERT/DAT selectivity, phenyl groups () favor DAT inhibition, suggesting substituent size and electronics dictate target engagement .

Biological Activity

8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14_{14}H16_{16}BrNO
  • Molecular Weight : 294.19 g/mol
  • CAS Number : 1784620-32-1

The structure of this compound features a bicyclic framework that is characteristic of many biologically active compounds.

Research indicates that compounds within the azabicyclo[3.2.1]octane family may act as antagonists at various receptors, including the vasopressin V1A receptor, which is implicated in cardiovascular regulation and social behavior. A study highlighted the discovery of novel 8-azabicyclo[3.2.1]octan-3-yl derivatives that showed high affinity and selectivity for this receptor, suggesting potential therapeutic applications in treating conditions like hypertension and anxiety disorders .

Pharmacological Effects

  • Vasopressin V1A Receptor Antagonism :
    • Compounds similar to this compound have been shown to inhibit vasopressin V1A receptors, which may lead to vasodilation and reduced blood pressure.
    • High-affinity antagonists have been synthesized, demonstrating the potential for developing antihypertensive drugs .
  • Neuroactivity :
    • The structural similarity to known neurotoxic alkaloids suggests that this compound may interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission and cognitive functions.
    • Studies on related compounds indicate a capacity for competitive inhibition at these receptors, which could be leveraged for neuropharmacological applications .

Study on Vasopressin Receptor Antagonists

In a study published in PubMed, a series of 8-azabicyclo[3.2.1]octan derivatives were evaluated for their ability to act as vasopressin V1A receptor antagonists. The findings revealed that specific modifications in the molecular structure significantly enhanced receptor binding affinity and selectivity, paving the way for further development of these compounds as therapeutic agents .

Neurotoxicity Assessment

Research on related azabicyclo compounds has demonstrated neurotoxic properties through interactions with cholinergic systems. The study evaluated the binding affinities of these compounds to nicotinic receptors, revealing concentration-dependent inhibition patterns that suggest a potential risk for neurotoxicity but also opportunities for therapeutic interventions targeting neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism/EffectReference
Vasopressin V1A Antagonism8-Azabicyclo derivativesInhibition of vasoconstriction
NeuroactivityCholinergic receptor interactionCompetitive inhibition
Potential NeurotoxicityRelated azabicyclo compoundsBinding to nicotinic receptors

Q & A

Q. Q1. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are they experimentally validated?

A1: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including 8-(3-bromobenzoyl)-3-methoxy analogs, exhibit affinity for monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). Experimental validation typically involves:

  • Radioligand binding assays using tritiated ligands (e.g., [³H]WIN 35,428 for DAT) to quantify inhibition constants (Ki) .
  • Functional uptake assays in transfected cells (e.g., HEK293) expressing human DAT or SERT to measure IC₅₀ values .
  • Structural analogs (e.g., 8-cyclopropylmethyl derivatives) are used to probe stereoselective binding, as the rigid bicyclic core influences transporter selectivity .

Q. Q2. What synthetic methodologies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?

A2: Key strategies include:

  • Radical cyclization : For example, n-tributyltin hydride/AIBN-mediated cyclization of bromo-azetidinones yields bicyclic structures with >99% diastereocontrol .
  • Multi-step sequences : A four-step synthesis starting from 5-hydroxymethylfurfural involves Raney nickel reduction, tosylation, cyclization with benzylamine, and hydrogenolysis to yield the core .
  • Stereoselective routes : Enantioselective methods using chiral auxiliaries or catalysts are critical for generating tropane alkaloid analogs .

Q. Q3. How is analytical characterization (e.g., purity, stereochemistry) performed for these compounds?

A3:

  • ¹H/¹³C NMR : Assignments of bridgehead protons and substituents (e.g., 3-methoxy, 3-bromobenzoyl) confirm regiochemistry and stereochemistry .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
  • GC-MS/HPLC : Detects impurities (e.g., acetonitrile residues in scaled-up syntheses) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., 3-methoxy vs. 3-benzoyl substitutions) influence DAT/SERT selectivity?

A4:

  • 3-Methoxy group : Enhances SERT affinity due to hydrogen bonding with transmembrane domain residues (e.g., Tyr-95 in SERT) .
  • 8-Substituents : Bulky groups (e.g., cyclopropylmethyl) increase DAT selectivity by sterically hindering SERT binding .
  • Case study : 8-Cyclopropylmethyl-3-diarylmethoxyethylidenyl analogs show >100-fold SERT/DAT selectivity, mimicking GBR 12909’s profile .

Q. Q5. What strategies resolve contradictions in structure-activity relationship (SAR) data for this scaffold?

A5: Contradictions often arise from divergent assay conditions or substituent electronic effects. Mitigation strategies include:

  • Standardized assays : Use uniform cell lines (e.g., CHO-K1 for DAT) and buffer conditions .
  • Computational docking : MD simulations predict substituent interactions with transporter binding pockets (e.g., bromobenzoyl π-stacking with DAT Phe-319) .
  • Meta-analysis : Compare datasets across studies (e.g., Ki values from Cararas et al. vs. Robertson et al.) to identify outliers .

Q. Q6. How are enantiomeric impurities managed during stereoselective synthesis?

A6:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives enriches enantiopurity .
  • In-process controls : Monitor reaction intermediates via polarimetry to ensure >98% ee .

Q. Q7. What pharmacological assays are used to evaluate off-target effects (e.g., adrenergic or muscarinic receptor interactions)?

A7:

  • Panels of GPCR assays : Screen against adrenergic (α₁, α₂), muscarinic (M1-M5), and histaminergic receptors at 10 µM to identify off-target binding .
  • Functional assays : Measure cAMP accumulation (for adrenergic) or calcium flux (for muscarinic) to confirm antagonist/agonist activity .

Q. Q8. What is the significance of the 8-azabicyclo[3.2.1]octane core in medicinal chemistry?

A8: This scaffold is central to tropane alkaloids (e.g., cocaine, atropine) and offers:

  • Conformational rigidity : Restricts rotameric states, enhancing target selectivity .
  • Metabolic stability : The bicyclic structure resists cytochrome P450 oxidation compared to acyclic analogs .
  • Diverse derivatization : Positions 3 and 8 allow modular modifications for optimizing pharmacokinetics .

Methodological Challenges

Q. Q9. How are synthetic impurities (e.g., acetonitrile adducts) addressed during scale-up?

A9:

  • Solvent conditioning : Ethanol rinsing of equipment minimizes acetonitrile carryover, preventing unwanted N-alkylation .
  • In-process specs : Limit acetonitrile to <0.1% via headspace GC before hydrogenolysis .

Q. Q10. What computational tools predict the pharmacokinetic properties of novel analogs?

A10:

  • ADMET predictors : Tools like SwissADME estimate logP (e.g., 2.1–3.5 for 8-substituted analogs), BBB permeability, and CYP inhibition .
  • Molecular dynamics : Simulate blood-brain barrier penetration using PAMPA assays in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.